![molecular formula C10H10BNO4 B3236700 5-Methoxycarbonyl-1H-indole-2-boronic acid CAS No. 1373870-41-7](/img/structure/B3236700.png)
5-Methoxycarbonyl-1H-indole-2-boronic acid
Overview
Description
5-Methoxycarbonyl-1H-indole-2-boronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile building block that can be used in the synthesis of various organic molecules.
Scientific Research Applications
5-Methoxycarbonyl-1H-indole-2-boronic acid has been used in various scientific research applications. One of the most significant applications is in the synthesis of biologically active molecules, such as kinase inhibitors, which have potential therapeutic applications. This compound has also been used in the synthesis of fluorescent dyes, which have applications in imaging and sensing.
Mechanism of Action
The mechanism of action of 5-Methoxycarbonyl-1H-indole-2-boronic acid is not well understood. However, it is believed to act as a boronic acid inhibitor of enzymes, particularly proteases. This compound may also have other mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methoxycarbonyl-1H-indole-2-boronic acid are not well studied. However, it has been reported to have low toxicity in vitro and in vivo. This compound has also been shown to have good stability under various conditions, making it a useful reagent in biochemical and physiological studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Methoxycarbonyl-1H-indole-2-boronic acid is its versatility in synthesis. This compound can be used as a building block in the synthesis of various organic molecules, making it a useful reagent in many lab experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are many future directions for research on 5-Methoxycarbonyl-1H-indole-2-boronic acid. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of the compound's mechanism of action and its potential applications in drug discovery. Additionally, there is potential for the development of new applications for this compound in imaging and sensing.
Conclusion:
In conclusion, 5-Methoxycarbonyl-1H-indole-2-boronic acid is a versatile building block that has many potential applications in scientific research. Its synthesis method is well established, and it has been used in the synthesis of biologically active molecules and fluorescent dyes. Although its mechanism of action and biochemical and physiological effects are not well understood, it has been shown to have low toxicity and good stability. While its high cost may limit its use in some experiments, there are many future directions for research on this compound, including the development of new synthetic methods and investigation of its potential applications in drug discovery and imaging.
properties
IUPAC Name |
(5-methoxycarbonyl-1H-indol-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)6-2-3-8-7(4-6)5-9(12-8)11(14)15/h2-5,12,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSFVUSUPWXUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)C(=O)OC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxycarbonyl-1H-indole-2-boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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